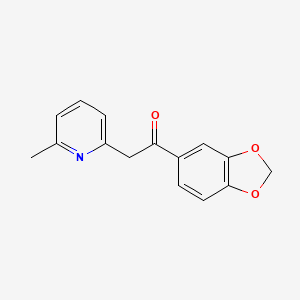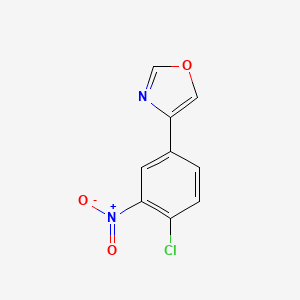
1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
Overview
Description
Azetidines are four-membered heterocycles containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary. For example, 1-(azetidin-3-yl)azepane dihydrochloride has a molecular weight of 227.18 and is a powder at room temperature .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, some derivatives show pronounced antimicrobial properties, especially against bacterial strains like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Kamal et al., 2015).
Anticancer Potential
- Anticancer Activity : Certain derivatives of this compound have shown higher anticancer activity compared to standard drugs like doxorubicin. This indicates potential in cancer treatment applications (Hafez et al., 2016).
Antioxidant Properties
- Antioxidant Activity : Some novel derivatives containing the this compound moiety have been identified with significant antioxidant potential. This is based on DPPH scavenging assays, suggesting their use in combating oxidative stress (Kaddouri et al., 2020).
Anti-Diabetic and Renoprotective Effects
- Anti-Diabetic and Renoprotective Activities : Some derivatives of this compound have shown notable antihyperglycemic and renoprotective activities, indicating their potential application in the treatment of diabetes and kidney diseases (Abeed et al., 2017).
Fungicidal Applications
- Potential as Fungicides : Some this compound derivatives have been synthesized and tested for their fungicidal properties, indicating their potential use in agricultural or pharmaceutical fungicides (Giri et al., 1989).
Safety and Hazards
The safety and hazards of azetidine derivatives can also vary. For example, 1-(azetidin-3-yl)azepane dihydrochloride has hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-3-7(2)11(10-6)8-4-9-5-8/h3,8-9H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIGJXJBRHGJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





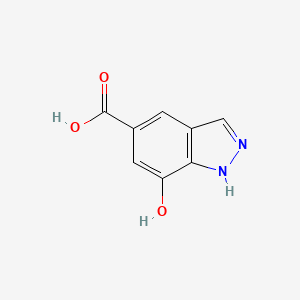
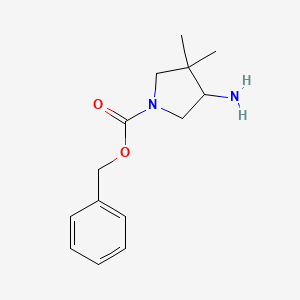


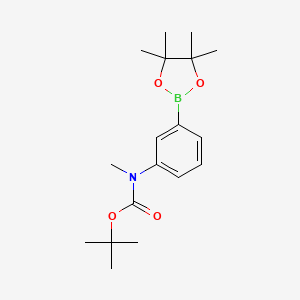
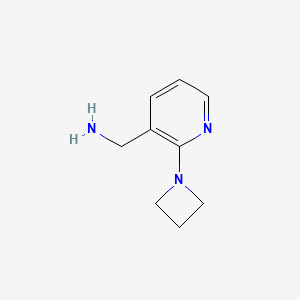

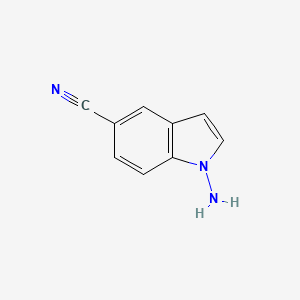
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1511971.png)
